molecular formula C13H13NO5 B2964259 Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B2964259
M. Wt: 263.25 g/mol
InChI Key: WHIZBBOEHIOEDP-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate (CAS: 517870-17-6) is a heterocyclic organic compound with the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol . It features an isoxazole core substituted with a 3,4-dimethoxyphenyl group at the 5-position and a methyl ester at the 3-position. This compound is widely utilized in biochemical research, particularly for targeting the mitogen-activated protein kinase (MAPK) signaling pathway .

Properties

IUPAC Name

methyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-16-10-5-4-8(6-12(10)17-2)11-7-9(14-19-11)13(15)18-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIZBBOEHIOEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization with an appropriate carboxylic acid derivative to yield the desired isoxazole compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Key Properties

  • Physical State : Powder (stored at -20°C for long-term stability) .
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) at 10 mM concentration .
  • Purity: Typically ≥95% (HPLC), with applications restricted to non-clinical research .

Comparison with Similar Compounds

Structural Analogues in the Isoxazole Carboxylate Family

The compound belongs to a broader class of isoxazole carboxylates, which exhibit structural and functional diversity based on substituents. Below is a comparative analysis with key analogues:

Compound Name Substituents Yield (%) Melting Point (°C) Key Applications References
Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate 3,4-Dimethoxyphenyl, methyl ester 77 142–144 MAPK pathway modulation
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 4-Methoxyphenyl, ethyl ester 85 86–88 Synthetic intermediate
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate Benzo[d][1,3]dioxol-5-yl, ethyl ester 70 158–160 Pharmacological screening
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid 3-Chlorophenyl, carboxylic acid N/A N/A Organic synthesis

Key Observations :

  • Ester vs. Acid : Methyl/ethyl esters (e.g., the target compound) offer better cell membrane permeability than carboxylic acid derivatives, making them preferable for cellular studies .

Functional Analogues in Pharmacology

MAPK Pathway Inhibitors

Compound Target IC₅₀/EC₅₀ Structural Differences References
This compound MAPK Not specified Isoxazole core with dimethoxyphenyl
NG25 (TAK1/MAP4K2 inhibitor) TAK1, MAP4K2 149 nM, 21.7 nM Pyrazole-thiazole hybrid

Key Insight : While both compounds modulate MAPK-related pathways, the isoxazole derivative lacks the kinase-specific selectivity of NG25, suggesting broader signaling effects .

Calcium Channel Blockers

Compound Core Structure Substituents Primary Use References
Verapamil Phenylalkylamine 3,4-Dimethoxyphenyl, nitrile Hypertension, angina
Target Compound Isoxazole carboxylate 3,4-Dimethoxyphenyl, methyl ester MAPK research

Key Insight : Despite sharing a 3,4-dimethoxyphenyl group, Verapamil’s nitrile and alkylamine backbone confer calcium channel blockade, whereas the isoxazole ester’s planar structure favors kinase interactions .

Biological Activity

Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H13NO5
  • Molecular Weight : 263.25 g/mol
  • CAS Number : 517870-17-6

1. Antioxidant Activity

Research indicates that isoxazole derivatives, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is critical for preventing cellular damage and various diseases.

2. Anti-inflammatory Effects

Isoxazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This compound has demonstrated potential in modulating inflammatory pathways, making it a candidate for treating inflammatory disorders .

3. Immunomodulatory Properties

This compound has been studied for its effects on immune cell proliferation and cytokine production. It stimulates the mitogen-induced proliferation of lymphocytes, suggesting a role in enhancing immune responses. In particular, it shows promise in regulating genes associated with immune function .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes by competing with substrates or altering enzyme conformation.
  • Gene Regulation : It influences the expression of various cytokines and transcription factors that play crucial roles in inflammation and immune response .

Research Findings

Several studies have focused on the biological activity of this compound:

StudyFindings
Demonstrated significant inhibition of mitochondrial swelling and improved calcium retention in cells, indicating potential neuroprotective effects.
Showed strong immunosuppressive activity comparable to cyclosporine; altered expression of multiple cytokines involved in immune response.
Found to significantly reduce TNF-alpha production in human blood cell cultures, highlighting its anti-inflammatory potential.

Case Studies

  • Neuroprotection : A study explored the neuroprotective effects of this compound in a zebrafish model of muscular dystrophy. The compound improved mitochondrial function and reduced cell death associated with oxidative stress .
  • Autoimmune Disorders : Another investigation assessed its efficacy in modulating immune responses in models of autoimmune diseases. The results indicated that the compound could effectively regulate T-cell activation and cytokine production, suggesting its therapeutic potential in conditions like rheumatoid arthritis .

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